molecular formula C11H11BrO4 B8423292 Benzyl methyl bromomalonate

Benzyl methyl bromomalonate

Cat. No.: B8423292
M. Wt: 287.11 g/mol
InChI Key: JETKTABKRJTACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl methyl bromomalonate is a specialized brominated malonate ester that serves as a high-value building block in organic synthesis and pharmaceutical research. Its primary research application is in nucleophilic cyclopropanation reactions, a core method for synthesizing cyclopropane rings. In this well-established mechanism, the compound is deprotonated to form a stabilized carbanion, which acts as a nucleophile to attack electron-deficient alkenes (such as [60]fullerene); subsequent intramolecular substitution of the bromide ion leads to the formation of a cyclopropane ring, a structure of significant interest in material science and medicinal chemistry . This reaction is analogous to the classic Bingel reaction performed with diethyl bromomalonate . Furthermore, its structural similarity to diethyl benzyl(bromo)malonate and other malonate derivatives used in the synthesis of active pharmaceutical ingredients (APIs) underscores its potential utility in drug discovery and development . For example, related bromomalonate esters are pivotal intermediates in the synthetic pathways of targeted therapies, such as the pulmonary hypertension drug Riociguat . The benzyl and methyl ester groups offer a differential reactivity profile, providing researchers with avenues for selective deprotection and further functionalization to create complex target molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

3-O-benzyl 1-O-methyl 2-bromopropanedioate

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(12)11(14)16-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

JETKTABKRJTACF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OCC1=CC=CC=C1)Br

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

Benzyl methyl bromomalonate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Malonate Derivatives : The compound serves as a precursor for the synthesis of malonate derivatives which are crucial in the preparation of pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex molecules through nucleophilic substitution reactions due to the presence of the bromine atom .
  • Building Block for Organocatalysis : In recent studies, this compound has been employed in organocatalytic reactions. Its ability to participate in C–C bond formation makes it an attractive substrate for synthesizing chiral compounds using organocatalysts .
  • Formation of Triazole Compounds : The compound has been utilized in the synthesis of triazole derivatives, which are significant in medicinal chemistry due to their biological activities. This application underscores its role in developing new therapeutic agents .

Biological Applications

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties. The bromine atom enhances its reactivity towards biological targets, making it a candidate for developing new antimicrobial agents .
  • Anticancer Research : Preliminary investigations suggest that compounds derived from this compound may exhibit cytotoxic effects against various cancer cell lines. This potential is being explored further to assess their viability as anticancer drugs .

Industrial Relevance

The industrial applications of this compound are noteworthy:

  • Agrochemical Development : As an intermediate, it plays a crucial role in synthesizing agrochemicals, including herbicides and fungicides. Its ease of synthesis and modification allows for the development of compounds that can enhance crop protection and yield .
  • Pharmaceutical Manufacturing : The compound's ability to undergo various transformations makes it valuable in pharmaceutical manufacturing processes, particularly in synthesizing complex molecules needed for drug development .

Case Study 1: Synthesis of Triazole Derivatives

A recent study demonstrated the use of this compound as a key intermediate in synthesizing triazole compounds that showed significant antifungal activity against various pathogens. The research highlighted the efficiency of using this compound in a multi-step synthetic route that resulted in high yields and purity of the final products .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives from this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Alkylation Reactions

Benzyl methyl bromomalonate serves as an electrophilic alkylating agent in enantioselective organocatalysis. Key findings include:

  • Enantioselective α-Alkylation of Aldehydes : Under photoredox conditions with Ru(bpy)3_3
    Cl2_2
    and aminocatalyst A , this compound reacts with aldehydes (e.g., butanal) to form α-alkylated products in high enantiomeric excess (83–94% ee) .

  • Mechanism : A radical chain propagation pathway is proposed:

    • Photoredox-initiated single-electron transfer (SET) generates a bromomalonate radical.

    • Radical addition to an enamine intermediate forms an α-aminoalkyl radical.

    • Oxidation and hydrolysis yield the alkylated aldehyde .

Photoredox Catalysis

The compound participates in light-mediated transformations:

  • Oxidative C–H Functionalization : Using Ru(bpy)3_3
    Cl2_2
    as a photocatalyst, this compound enables benzylic C–H functionalization of tertiary amines (e.g., NN
    -aryl tetrahydroisoquinolines) via α-amino radical intermediates .

  • Key Conditions :

    • Solvent: DMF or MTBE.

    • Light source: 23 W compact fluorescent bulb.

    • Yields: >90% for tetrahydroisoquinoline derivatives .

Radical Additions and Cyclizations

This compound acts as a radical precursor in chemodivergent syntheses:

  • 1-Pyrroline Formation : Under photocatalytic conditions, bromomalonate-derived radicals undergo 1,5-hydrogen atom transfer (HAT) and cyclization with vinyl azides to form 1-pyrrolines .

  • Mechanistic Evidence :

    • Radical trapping with TEMPO confirms intermediate formation.

    • LC-HRMS detects TEMPO-adducted radicals (e.g., TEMPO-1a ) .

Zinc-Mediated Alkyne Additions

The compound reacts with alkynes in the presence of zinc powder:

  • General Procedure :

    ComponentQuantityConditions
    This compound1.0 eq.40°C, 3 h, anhydrous solvent
    Alkyne1.5 eq.Zn powder (150 mol%)
    • Outcome : Regioselective synthesis of vinyl malonates (e.g., diethyl 2-(2-bromo-1-phenylethylidene)malonate) .

Cyclocondensation Reactions

At elevated temperatures (>250°C), this compound undergoes thermal decomposition to form ketene intermediates, enabling cyclocondensation with dinucleophiles:

  • Example : Reaction with 2-cyanomethylbenzimidazole yields pyrido[1,2-a]benzimidazoles via C-acylation .

  • Key Data :

    • Yield: 50% for 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxobutanenitrile .

    • IR: 2220 cm1^{-1}
      (CN stretch), 1600 cm1^{-1}
      (C=O) .

Supramolecular Functionalization of Fullerenes

This compound is used in regioselective Bingel reactions with C70_{70}
fullerenes:

  • Supramolecular Masking : Encapsulation in a porphyrin nanocapsule (e.g., **4·(BArF)8_8
    **) switches regioselectivity from 2 o’clock to 5 o’clock positions .

  • Matryoshka Complex : A three-shell C70_{70}
    ⊂CPP⊂6·(BArF)8_8
    system exclusively yields 2 o’clock regioisomers with dibenzyl-bromomalonate .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, this compound undergoes hydrolysis to malonic acid derivatives, followed by decarboxylation:

  • Malonic Ester Synthesis Pathway :

    • Deprotonation to enolate.

    • Alkylation.

    • Hydrolysis to carboxylic acid.

    • Decarboxylation to ketone or ester .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl methyl bromomalonate with structurally related bromomalonate esters and substituted malonates:

Compound Ester Groups Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Method Spectral Data (¹H NMR)
This compound Benzyl, methyl 287.12 (calculated) Expected: Bingel-Hirsch cyclopropanation (), photoredox alkylation () Inferred: Bromination of benzyl methyl malonate with BrCN/NBS () Aromatic protons (δ 7.3–7.5), CHBr (δ ~4.8–5.0)
Diethyl bromomalonate Ethyl, ethyl 241.05 Bingel-Hirsch reactions (), ATRA reactions () Reaction of diethyl malonate with BrCN () δ 1.31 (t, CH₃), δ 4.29 (q, CH₂), δ 4.82 (s, CHBr)
Dimethyl 2-(4-bromobenzyl)malonate Methyl, methyl + 4-bromobenzyl 301.1 () Electrophilic substitution (e.g., Suzuki coupling) Bromination of dimethyl benzylmalonate or alkylation with 4-bromobenzyl bromide δ 3.7 (s, OCH₃), δ 4.3 (s, CH₂Br)
Diethyl benzylmalonate Ethyl, benzyl 250.27 Alkylation precursor () Alkylation of diethyl malonate with benzyl bromide () δ 1.2 (t, CH₃), δ 4.2 (q, CH₂), δ 3.7 (s, CH₂Ph)

Stability and Handling:

  • Bromomalonate esters are moisture-sensitive and typically stored under inert atmospheres. The benzyl group may confer additional stability against hydrolysis compared to ethyl esters due to reduced solubility in water.

Preparation Methods

Synthesis of Benzyl Methyl Malonate

The foundational step involves preparing the parent diester, benzyl methyl malonate, through sequential alkylation of malonic acid derivatives.

Procedure :

  • Diethyl Malonate Alkylation :

    • Diethyl malonate is treated with sodium ethoxide (NaOEt) in anhydrous THF to generate the enolate.

    • Benzyl bromide (1 eq) is added at 0°C, yielding mono-benzylated diethyl malonate.

    • A second alkylation with methyl iodide (1 eq) at 25°C produces diethyl benzyl methyl malonate.

    • Yield : ~85–90% for dialkylation.

  • Transesterification :

    • Diethyl benzyl methyl malonate undergoes transesterification with methanol and benzyl alcohol in the presence of p-toluenesulfonic acid (PTSA) to replace ethyl groups.

    • Conditions : Reflux in toluene for 12 h.

    • Yield : ~75–80%.

α-Bromination of Benzyl Methyl Malonate

The central carbon is brominated via enolate intermediacy.

Procedure :

  • Enolate Formation :

    • Benzyl methyl malonate (1 eq) is dissolved in dry THF and cooled to −78°C.

    • Lithium diisopropylamide (LDA, 1.1 eq) is added to deprotonate the α-carbon.

  • Bromination :

    • Bromine (1.1 eq) in THF is added dropwise, quenching the enolate to form benzyl methyl bromomalonate.

    • Workup : The mixture is washed with Na₂S₂O₃ (to remove excess Br₂), extracted with EtOAc, and purified via silica gel chromatography.

    • Yield : 70–78%.

Key Data :

StepReagents/ConditionsYield (%)Reference
DialkylationNaOEt, THF, 0–25°C85–90
TransesterificationPTSA, toluene, reflux75–80
BrominationLDA, Br₂, THF, −78°C70–78

Bromination of Malonate Esters Followed by Transesterification

Synthesis of Diethyl Bromomalonate

α-Bromination precedes ester group modification.

Procedure :

  • Bromination of Diethyl Malonate :

    • Diethyl malonate (1 eq) is treated with NaOEt (2 eq) in EtOH to form the enolate.

    • Bromine (1 eq) in CCl₄ is added at 0°C, yielding diethyl bromomalonate.

    • Yield : 82–88%.

Transesterification to Benzyl Methyl Esters

Selective ester interchange introduces benzyl and methyl groups.

Procedure :

  • Benzyl Ester Formation :

    • Diethyl bromomalonate (1 eq) reacts with benzyl alcohol (2 eq) and PTSA in toluene under reflux for 8 h.

    • Yield : ~65% for mono-benzyl product.

  • Methyl Ester Formation :

    • The remaining ethyl group is replaced via methanolysis (MeOH, H₂SO₄, 60°C, 6 h).

    • Yield : ~70%.

Key Data :

StepReagents/ConditionsYield (%)Reference
BrominationNaOEt, Br₂, CCl₄, 0°C82–88
BenzylationBenzyl alcohol, PTSA, reflux65
MethylationMeOH, H₂SO₄, 60°C70

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesOverall Yield (%)
Alkylation → BrominationHigh selectivity, scalableMulti-step, requires strict conditions50–60
Bromination → TransesterificationAvoids enolate handlingLow transesterification efficiency45–55
Radical BrominationSimple setupPoor selectivity, side reactions<30

Emerging Strategies and Optimizations

Phase-Transfer Catalysis (PTC)

  • Procedure : Benzyl methyl malonate, NBS, and tetrabutylammonium bromide (TBAB) in CH₂Cl₂/H₂O at 25°C.

  • Yield : ~65% (improved regioselectivity).

Microwave-Assisted Bromination

  • Procedure : Benzyl methyl malonate, NBS, and AIBN in DMF irradiated at 100°C for 15 min.

  • Yield : ~75% (reduced reaction time) .

Q & A

Q. What are the established synthetic routes for benzyl methyl bromomalonate, and how do reaction conditions influence product yield?

this compound is synthesized via nucleophilic substitution between bromomalonate esters (e.g., diethyl bromomalonate) and benzyl bromide. Key intermediates include diethyl benzylmalonate (10) and diethyl benzylphosphonate (11). Reaction yield depends on the molar ratio of benzyl bromide to bromomalonate: increasing benzyl bromide (0.059–0.20 mol) raises the 10:3 product ratio from 0.3 to 6 . Vapor-phase chromatography (vpc) is critical for analyzing product distribution and optimizing stoichiometry.

Q. What safety protocols should be followed when handling this compound?

Due to limited toxicological data, stringent precautions are advised:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water .
  • Store in ventilated areas away from ignition sources.

Q. How can researchers optimize purification to achieve high-purity this compound?

Purification involves fractional distillation or column chromatography to separate byproducts like diethyl benzylphosphonate (11). Analytical methods such as vpc or HPLC monitor purity, with recrystallization in non-polar solvents (e.g., hexane) enhancing crystalline yield .

Q. What spectroscopic techniques confirm the structure of this compound?

  • NMR : Identifies isomers via distinct hydroxyl or methyl peaks (e.g., 30:70 cis/trans ratio in related compounds) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–Si–C angles of 103.64–111.59° in analogous silane bromides) .

Advanced Research Questions

Q. How do competing reactions (e.g., debromination, phosphonate formation) occur during synthesis, and how can they be controlled?

Competing pathways arise from nucleophilic attack on bromomalonate:

  • Debromination : Catalyzed by diphenylphosphine (DPP), leading to malonate derivatives.
  • Phosphonate formation : Benzyl bromide reacts with DPP, producing diethyl benzylphosphonate (11). Mitigation strategies include adjusting reaction temperature (room temperature minimizes DPP side reactions) and using excess benzyl bromide to favor esterification .

Q. What computational methods predict the reactivity of this compound in different solvents?

Density functional theory (DFT) simulations model solvent effects on reaction kinetics. For example, supercritical carbon dioxide enhances nucleophilicity of benzyl bromide, while polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

Q. How does the steric/electronic environment of the benzyl group influence reactivity in nucleophilic substitutions?

Electron-donating substituents on the benzyl ring increase electrophilicity at the bromine center, accelerating substitution. Steric hindrance from ortho-substituents slows reactivity, favoring side reactions like elimination. Kinetic studies using cyclohexanone adducts (17) demonstrate these effects .

Q. What strategies resolve stereochemical ambiguities in this compound derivatives?

Chiral chromatography or asymmetric catalysis with Sc(OTf)₃ enantio-enriches products. X-ray crystallography confirms absolute configurations, as seen in silane bromide structures with defined hydrogen-bonding networks (N–H⋯Br interactions) .

Methodological Considerations

  • Data Sources : Prioritize NIST Chemistry WebBook for spectral data and peer-reviewed journals (e.g., J. Org. Chem.) for mechanistic insights.
  • Contradictions : and highlight conflicting reactivity trends (e.g., DPP’s dual role in debromination vs. phosphonate formation), necessitating context-dependent optimization.

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